N-(tert-butyl)-5-iodopyridazine-3-carboxamide
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Overview
Description
N-(tert-butyl)-5-iodopyridazine-3-carboxamide is a chemical compound that features a tert-butyl group, an iodine atom, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-5-iodopyridazine-3-carboxamide typically involves the reaction of 5-iodopyridazine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-5-iodopyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
N-(tert-butyl)-5-iodopyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-5-iodopyridazine-3-carboxamide involves its interaction with specific molecular targets. The tert-butyl group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-5-bromopyridazine-3-carboxamide
- N-(tert-butyl)-5-chloropyridazine-3-carboxamide
- N-(tert-butyl)-5-fluoropyridazine-3-carboxamide
Uniqueness
N-(tert-butyl)-5-iodopyridazine-3-carboxamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C9H12IN3O |
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Molecular Weight |
305.12 g/mol |
IUPAC Name |
N-tert-butyl-5-iodopyridazine-3-carboxamide |
InChI |
InChI=1S/C9H12IN3O/c1-9(2,3)12-8(14)7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,14) |
InChI Key |
IIKGUFGVOYVVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN=CC(=C1)I |
Origin of Product |
United States |
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